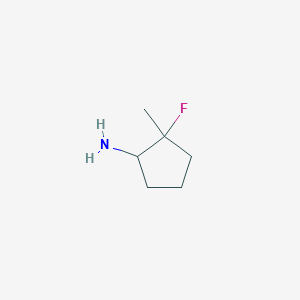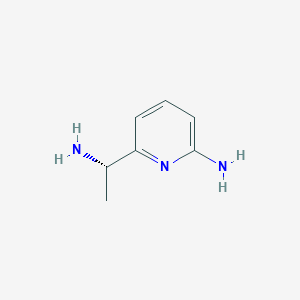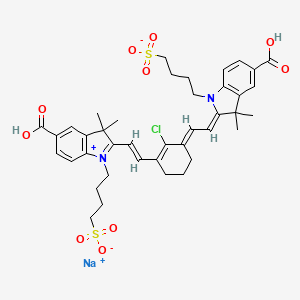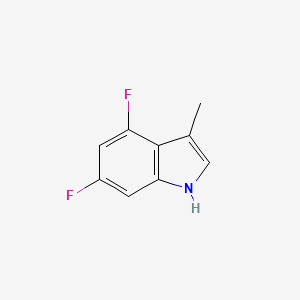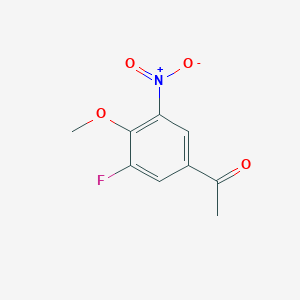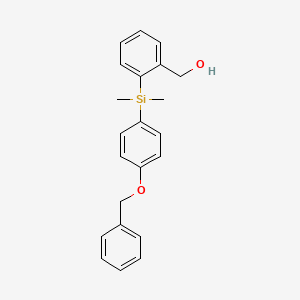
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylsilyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the preparation of the benzyloxy group, which can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Dimethylsilyl Group: The next step involves the introduction of the dimethylsilyl group. This can be done by reacting the benzyloxyphenyl compound with a dimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanol Moiety: The final step involves the attachment of the methanol group to the phenyl ring. This can be achieved through a Grignard reaction, where the phenyl ring is treated with a Grignard reagent followed by the addition of formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2-((4-Methoxyphenyl)dimethylsily
Properties
Molecular Formula |
C22H24O2Si |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[2-[dimethyl-(4-phenylmethoxyphenyl)silyl]phenyl]methanol |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,22-11-7-6-10-19(22)16-23)21-14-12-20(13-15-21)24-17-18-8-4-3-5-9-18/h3-15,23H,16-17H2,1-2H3 |
InChI Key |
JHSALBQCLMAJFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


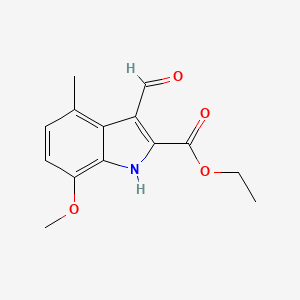
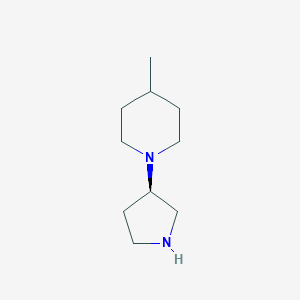
![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
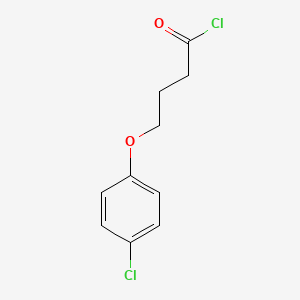
![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)
